

A Head-to-Head Comparison of *Murraya koenigii* Carbazoles in Cancer Cell Lines

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Compound of Interest

Compound Name: *1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole*

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For Researchers, Scientists, and Drug Development Professionals

The carbazole alkaloids isolated from the leaves of *Murraya koenigii*, commonly known as the curry tree, have garnered significant attention in oncological research for their potent cytotoxic and anti-cancer properties. This guide provides a head-to-head comparison of the in vitro efficacy of prominent *Murraya koenigii* carbazoles—mahanine, mahanimbine, girinimbine, and koenimbine—across a spectrum of cancer cell lines. The objective is to offer a clear, data-driven perspective to aid in the evaluation and selection of these compounds for further investigation in cancer drug discovery.

Quantitative Comparison of Cytotoxicity

The anti-proliferative activity of *Murraya koenigii* carbazoles has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of cytotoxic potency. The following tables summarize the IC₅₀ values of mahanine, mahanimbine, girinimbine, and koenimbine in various cancer cell lines. It is important to note that experimental conditions such as incubation time can influence IC₅₀ values.

Table 1: IC₅₀ Values of Mahanine in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Incubation Time (hours)
Leukemia	MOLT-3	10.6	48
Leukemia	K562	13.0	48
Colon Cancer	HCT116 (p53wt)	12.6	Not Specified
Colon Cancer	HCT116 (p53null)	13.9	Not Specified
Colon Cancer	SW480 (p53mut)	16.6	Not Specified
Lung Cancer	A549	12.5	Not Specified
Lung Cancer	A549-TR	12.5	Not Specified
Lung Cancer	H1299	10.0	Not Specified
Oral Squamous Carcinoma	CLS-354	15.1	Not Specified
Ovarian Cancer	PA1	Not Specified	48
Ovarian Cancer	OVCAR3	Not Specified	48

Table 2: IC50 Values of Mahanimbine in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Incubation Time (hours)
Pancreatic Cancer	Capan-2	3.5	Not Specified
Pancreatic Cancer	SW1190	3.5	Not Specified
Bladder Cancer	Hs172.T	32.5	Not Specified
Breast Cancer	MCF-7	14.0	48[1]
Glioma	HS 683	7.5	Not Specified[2]
Breast Cancer	MCF-7	6.00 μg/mL	Not Specified[3]
Murine Leukemia	P388	7.01 μg/mL	Not Specified[3]
Cervical Cancer	HeLa	2.83 μg/mL	Not Specified[3]
Ovarian Cancer	PA1	Not Specified	48
Ovarian Cancer	OVCAR3	Not Specified	48

Table 3: IC50 Values of Girinimbine in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Incubation Time (hours)
Colon Cancer	HT-29	4.79 μg/mL	24[4]
Lung Cancer	A549	19.01	24[5]

Table 4: IC50 Values of Koenimbine in Various Cancer Cell Lines

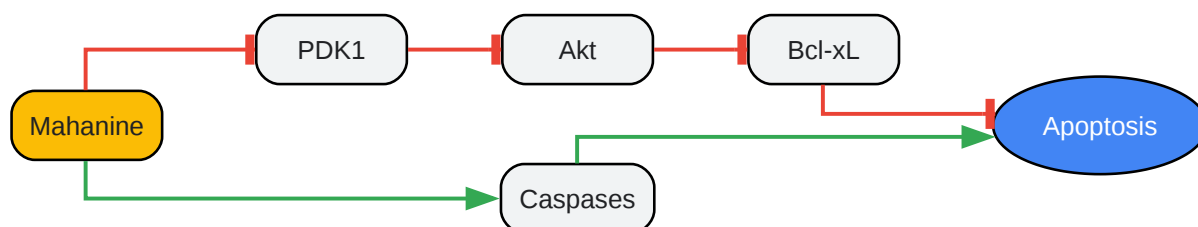
Cancer Type	Cell Line	IC50 (µg/mL)	Incubation Time (hours)
Colon Cancer	HT-29	50	Not Specified[6]
Colon Cancer	SW48	50	Not Specified[6]
Ovarian Cancer	PA1	Not Specified	48
Ovarian Cancer	OVCAR3	Not Specified	48

Signaling Pathways Modulated by *Murraya koenigii* Carbazoles

The anti-cancer activity of these carbazole alkaloids is attributed to their ability to modulate various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Mahanine's Impact on the PI3K/Akt Signaling Pathway

Mahanine has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. It achieves this by dephosphorylating PIP3-dependent kinase 1 (PDK1), which in turn deactivates Akt.[7][8] This leads to the downregulation of anti-apoptotic proteins like Bcl-xL and the activation of caspases, ultimately inducing apoptosis.[7][8]

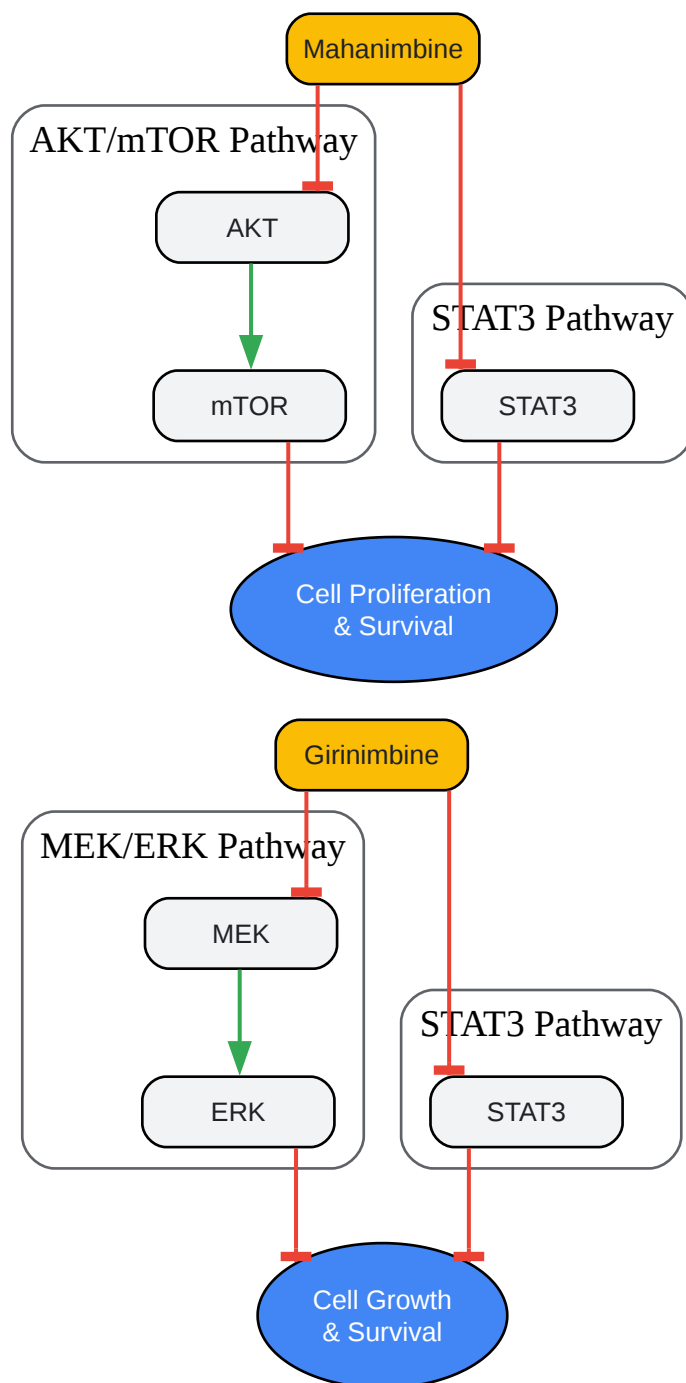


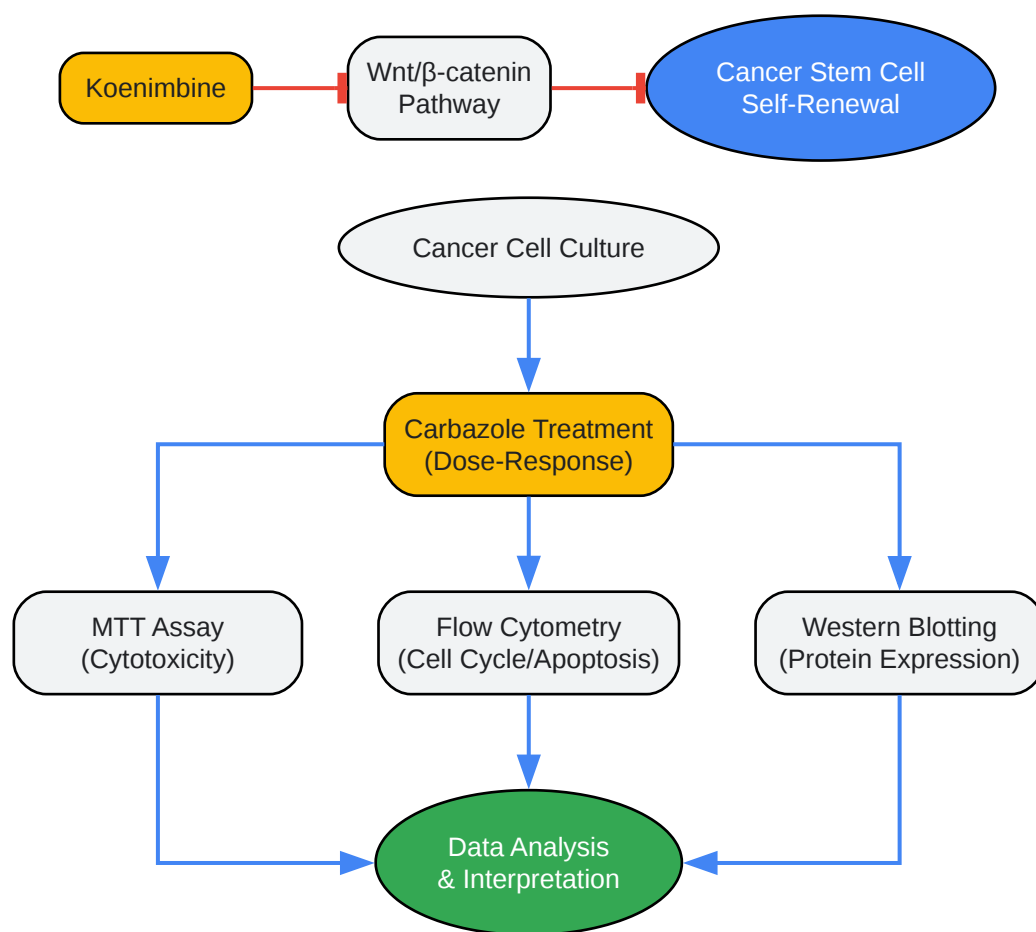
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Caption: Mahanine inhibits the PDK1/Akt survival pathway.

Mahanimbine's Dual Inhibition of AKT/mTOR and STAT3 Pathways

Mahanimbine demonstrates its anti-cancer effects by targeting two crucial signaling cascades: the AKT/mTOR and STAT3 pathways.[9] Inhibition of these pathways disrupts cancer cell proliferation, survival, and metabolism.





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References

- 1. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis [mdpi.com]
- 2. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Carbazole Alkaloids and Essential Oil of *Murraya koenigii* Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of girinimbine isolated from *Murraya koenigii* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Effect of Girinimbine Isolated from *Murraya koenigii* on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of anti-cancer effects of koenimbine on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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